molecular formula C11H16N3O7P B10759784 d-[3-Hydroxy-2-methyl-5-phosphonooxymethyl-pyridin-4-ylmethyl]-n,o-cycloserylamide

d-[3-Hydroxy-2-methyl-5-phosphonooxymethyl-pyridin-4-ylmethyl]-n,o-cycloserylamide

Cat. No.: B10759784
M. Wt: 333.23 g/mol
InChI Key: NNRZSZJOQKAGTO-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

D-[3-hydroxy-2-methyl-5-phosphonooxymethyl-pyridin-4-ylmethyl]-N,O-cycloserylamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of D-[3-hydroxy-2-methyl-5-phosphonooxymethyl-pyridin-4-ylmethyl]-N,O-cycloserylamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to changes in biochemical and physiological processes, depending on the nature of the compound and the site of binding . The molecular targets and pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of signaling pathways .

Properties

Molecular Formula

C11H16N3O7P

Molecular Weight

333.23 g/mol

IUPAC Name

[5-hydroxy-6-methyl-4-[[[(4R)-3-oxo-1,2-oxazolidin-4-yl]amino]methyl]pyridin-3-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C11H16N3O7P/c1-6-10(15)8(3-13-9-5-20-14-11(9)16)7(2-12-6)4-21-22(17,18)19/h2,9,13,15H,3-5H2,1H3,(H,14,16)(H2,17,18,19)/t9-/m1/s1

InChI Key

NNRZSZJOQKAGTO-SECBINFHSA-N

Isomeric SMILES

CC1=NC=C(C(=C1O)CN[C@@H]2CONC2=O)COP(=O)(O)O

Canonical SMILES

CC1=NC=C(C(=C1O)CNC2CONC2=O)COP(=O)(O)O

Origin of Product

United States

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